{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene
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Overview
Description
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₁H₁₄BrClO and a molecular weight of 277.59 g/mol . This compound is characterized by the presence of a benzene ring substituted with a bromine, chlorine, and methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of {[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1-bromo-3-chloro-2-methylpropane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Scientific Research Applications
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of {[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme . The pathways involved in its mechanism of action include nucleophilic substitution, oxidation, and reduction reactions, which modify the compound’s structure and activity .
Comparison with Similar Compounds
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene can be compared with similar compounds such as:
Benzyl Chloride: Similar in structure but lacks the bromine and methyl groups, making it less reactive in certain nucleophilic substitution reactions.
Benzyl Bromide: Similar but lacks the chlorine and methyl groups, affecting its reactivity and applications.
1-Bromo-3-chloro-2-methylpropane: Similar but lacks the benzene ring, limiting its use in aromatic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C11H14BrClO |
---|---|
Molecular Weight |
277.58 g/mol |
IUPAC Name |
(1-bromo-3-chloro-2-methylpropan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H14BrClO/c1-11(8-12,9-13)14-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
DBDCGXKZNINRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(CBr)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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